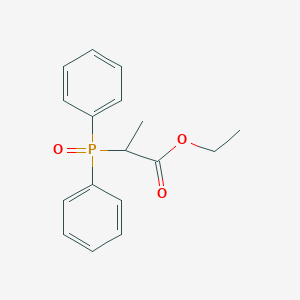
(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde, also known as EBM, is a fluorescent probe that has been widely used in scientific research. EBM is a small molecule that contains both a benzothiazole and a malonaldehyde moiety, which allows it to form a stable fluorescent adduct with thiols.
作用机制
The mechanism of action of (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde involves the formation of a fluorescent adduct between (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde and thiols. The reaction is thought to proceed through a Michael addition between the thiol and the malonaldehyde moiety of (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde, followed by a cyclization reaction to form a stable fluorescent product. The fluorescence of the (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde-thiol adduct is dependent on the local environment, such as pH and polarity, which can be used to study the microenvironment of thiols in biological systems.
Biochemical and Physiological Effects:
(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde has been shown to be non-toxic to cells and can be used to study the redox status of cells. (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde has been used to study the activity of thiol-containing enzymes, such as glutathione peroxidase and thioredoxin reductase. (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde has also been used to study the role of thiols in disease states, such as cancer and neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde is its high selectivity for thiols, which allows for the detection of thiols in complex biological systems. (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde has limitations in terms of its stability and sensitivity. (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde is sensitive to light and can undergo photobleaching, which can limit its usefulness in long-term experiments. (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde also has a relatively low quantum yield, which can limit its sensitivity in detecting low levels of thiols.
未来方向
There are several future directions for the use of (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde in scientific research. One direction is the development of new fluorescent probes that can selectively detect different types of thiols. Another direction is the use of (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde in vivo to study the redox status of cells and tissues. (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde could also be used to study the role of thiols in disease states in animal models. Finally, (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde could be used in combination with other techniques, such as mass spectrometry, to study the function of thiols in biological systems.
合成方法
(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde can be synthesized by the condensation of 3-ethylbenzothiazolium-2-carboxylate with malonaldehyde. The reaction is typically carried out in ethanol under reflux conditions for several hours. The resulting (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde product can be purified by column chromatography or recrystallization.
科学研究应用
(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde has been widely used as a fluorescent probe for thiol detection in biological systems. Thiols are important biomolecules that play a crucial role in cellular redox regulation and signaling. (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde can selectively detect thiols in the presence of other nucleophiles, such as amines and carboxylic acids. (3-ethyl-1,3-benzothiazol-2(3H)-ylidene)malonaldehyde has been used to study the redox status of cells, the activity of thiol-containing enzymes, and the role of thiols in disease states.
属性
IUPAC Name |
2-(3-ethyl-1,3-benzothiazol-2-ylidene)propanedial |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-13-10-5-3-4-6-11(10)16-12(13)9(7-14)8-15/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJARROZESGRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=C(C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6944405 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-nitrophenyl)-5-phenyl-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4926256.png)
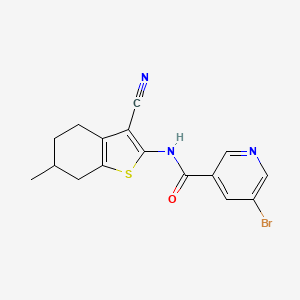

![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4926292.png)
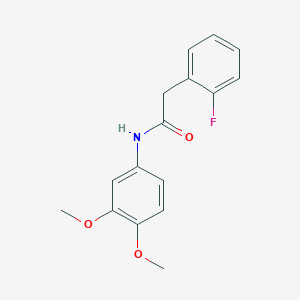
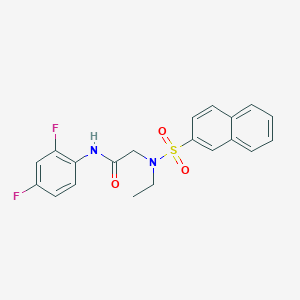
![N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)
![3-cyclohexyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926318.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)
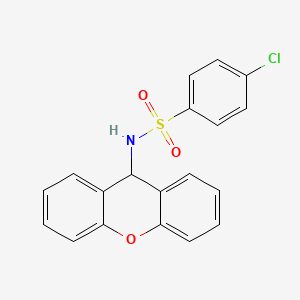

![1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B4926352.png)
